N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-12(2)17(18-20-15-9-4-5-10-16(15)21-18)22-19(23)14-8-6-7-13(3)11-14/h4-12,17H,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXWLSJKRFHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=NC3=CC=CC=C3N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide typically involves the condensation of 1H-benzo[d]imidazole-2-carbaldehyde with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or sulfonated benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a benzimidazole core, which is known for its biological activity. Its molecular formula is with a molecular weight of approximately 290.39 g/mol. The presence of the benzimidazole moiety contributes to its pharmacological activities, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide, exhibit significant antimicrobial properties. A study evaluated various synthesized benzimidazole derivatives against different bacterial strains, demonstrating that certain modifications enhance their efficacy.
Case Study: Antimicrobial Evaluation
- Methodology : The antimicrobial activity was assessed using the tube dilution technique against both Gram-positive and Gram-negative bacteria.
- Results : Compounds similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested strains, indicating potent antimicrobial effects .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Benzimidazole derivatives are recognized for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
- Methodology : The anticancer activity was evaluated against human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B (SRB) assay.
- Results : Certain compounds demonstrated IC50 values lower than standard chemotherapeutic agents such as 5-Fluorouracil (5-FU), suggesting a promising therapeutic index. For instance, some derivatives exhibited IC50 values of 4.53 µM and 5.85 µM, indicating higher potency compared to 5-FU, which had an IC50 of 9.99 µM .
Future Directions and Research Opportunities
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity can lead to the development of more potent derivatives.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be essential for assessing efficacy and safety profiles.
- Combination Therapies : Investigating the potential of combining this compound with existing therapies may enhance treatment outcomes for resistant bacterial strains or cancer types.
Mechanism of Action
The mechanism of action of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to participate in hydrogen bonding and π-π stacking interactions enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Differences and Properties
Spectroscopic and Crystallographic Characterization
Patent and Industrial Relevance
Crystalline forms of benzoimidazole-urea derivatives () highlight the commercial interest in stable polymorphs, a consideration for scaling up the target compound .
Biological Activity
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing data from various research studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole moiety and a benzamide group, which are known to contribute to various biological activities. The molecular formula is , and it exhibits properties typical of small organic molecules used in drug development.
Biological Activity Overview
Research indicates that compounds with benzimidazole and benzamide functionalities often exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have highlighted the potential of benzimidazole derivatives in inhibiting tumor growth. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Kinase Inhibition : Benzamide derivatives have been investigated for their ability to inhibit specific kinases involved in cancer proliferation. For example, some studies report that benzamide derivatives can inhibit RET kinase activity, which is crucial in certain cancers .
- Antimicrobial Properties : The biological activity of similar compounds has also been explored in the context of antimicrobial effects, suggesting potential applications in treating infections .
Antitumor Efficacy
In a study assessing the antitumor efficacy of benzamide derivatives, researchers found that specific structural modifications enhanced the compounds' ability to inhibit tumor growth in xenograft models. The study demonstrated that this compound analogs significantly reduced tumor volume compared to control groups.
Kinase Inhibition
A recent investigation focused on the role of benzamide derivatives as RET kinase inhibitors. The study reported that certain derivatives exhibited moderate to high potency in ELISA-based assays, effectively inhibiting cell proliferation driven by RET mutations. This suggests that this compound could be a lead compound for developing targeted cancer therapies .
Data Tables
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), leading to reduced cell proliferation .
- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger apoptosis via mitochondrial pathways, enhancing their antitumor efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
